

Ertiprotafib insulin sensitizer

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Compound Focus: Ertiprotafib

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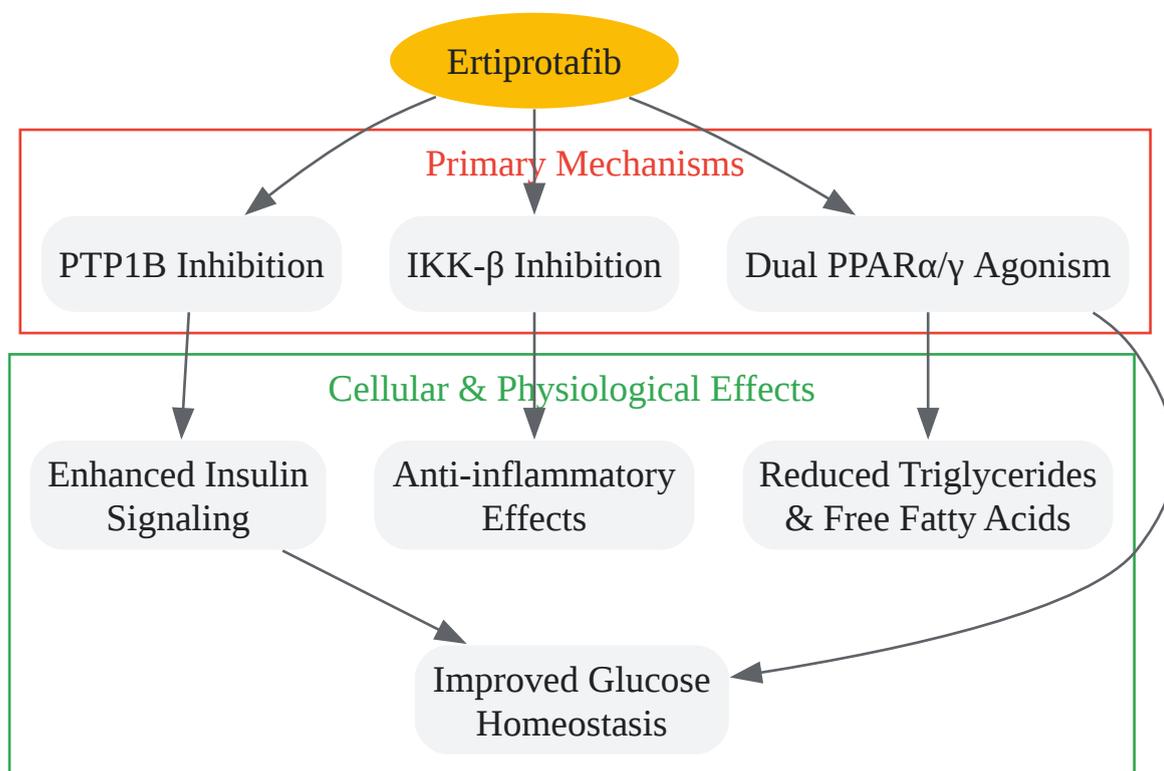
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Molecular Mechanisms of Action

Ertiprotafib's pharmacology involves several distinct but complementary mechanisms.

- **PTP1B Inhibition:** **Ertiprotafib** inhibits PTP1B, an enzyme that negatively regulates insulin signaling by dephosphorylating the insulin receptor (IR) and insulin receptor substrate (IRS) [1] [2]. Inhibition of PTP1B enhances and prolongs insulin signaling.
- **Dual PPAR Agonism:** It acts as an agonist for both Peroxisome Proliferator-Activated Receptor alpha and gamma (PPAR α and PPAR γ) [3] [4]. PPAR γ activation improves insulin sensitivity and glucose homeostasis, while PPAR α activation lowers lipids, reducing triglyceride and free fatty acid levels [3].
- **IkappaB Kinase Beta (IKK- β) Inhibition:** **Ertiprotafib** is also a potent inhibitor of IKK- β , which contributes to its anti-inflammatory properties [5].

The diagram below illustrates how these mechanisms converge to improve glycemic control and lipid metabolism.



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Ertiprotafib's multi-mechanistic action converges on improved metabolic parameters.

Quantitative Profiling

The table below summarizes key quantitative data for **Ertiprotafib**'s activity against its primary targets.

Target	Activity Type	Reported Potency (IC ₅₀ or EC ₅₀)	Experimental Notes
PTP1B	Inhibition	1.6 μM to 29 μM [5]	Potency varies with assay parameters [5].
PPARα	Agonism	~1 μM [3] [5]	Activates transcriptional transactivation [3].
PPARγ	Agonism	~1 μM [3] [5]	Drives adipocyte differentiation [3].

Target	Activity Type	Reported Potency (IC ₅₀ or EC ₅₀)	Experimental Notes
IKK-β	Inhibition	400 nM [5]	More potent than PTP1B inhibition <i>in vitro</i> [5].

Clinical Development and Challenges

Ertiprotafib advanced to Phase II clinical trials for type 2 diabetes but was discontinued due to insufficient clinical efficacy and dose-limiting adverse effects [6] [7] [2].

A 2020 study revealed that **Ertiprotafib**'s failure was likely due to its atypical mechanism of PTP1B inhibition. Unlike most drugs that stabilize their target, **Ertiprotafib** binds non-specifically to the PTP1B catalytic domain, inducing **concentration-dependent protein aggregation**. This aggregation mechanism, rather than specific active-site or allosteric inhibition, explains the lack of efficacy and adverse effects [6] [8].

Experimental Insights

For researchers, key experimental findings and methodologies are critical.

- **PTP1B Aggregation Studies:** The 2020 mechanistic study used **biomolecular NMR spectroscopy** and **Dynamic Light Scattering (DLS)**. Titrating **Ertiprotafib** into [²H,¹⁵N]-labeled PTP1B caused widespread signal broadening and loss in 2D [¹H,¹⁵N] TROSY spectra, indicating aggregation. DLS confirmed a direct concentration-dependent increase in particle size [6] [8].
- **In Vivo Efficacy:** In ob/ob and Zucker fa/fa rodent models, oral administration at **25 mg/kg/day** significantly lowered fasting blood glucose and insulin, improved glucose tolerance during an oral glucose challenge, and reduced plasma triglycerides and free fatty acids [3] [5].

Key Takeaways for Researchers

Ertiprotafib serves as a valuable case study in drug development.

- It demonstrates the potential therapeutic benefits of **multi-target strategies** for complex metabolic diseases.
- It also highlights a critical pitfall: **non-specific mechanisms of action**, like target aggregation, can derail otherwise promising compounds.
- The findings underscore the importance of **detailed mechanistic studies** early in development to triage compounds with undesirable modes of action.

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